[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1234616-66-0
VCID: VC0036201
InChI: InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12)
SMILES: C1=CN2C=NN=C2C=C1C(=O)O
Molecular Formula: C7H5N3O2
Molecular Weight: 163.136

[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid

CAS No.: 1234616-66-0

Cat. No.: VC0036201

Molecular Formula: C7H5N3O2

Molecular Weight: 163.136

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid - 1234616-66-0

Specification

CAS No. 1234616-66-0
Molecular Formula C7H5N3O2
Molecular Weight 163.136
IUPAC Name [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12)
Standard InChI Key KCHKSYJWFMYPID-UHFFFAOYSA-N
SMILES C1=CN2C=NN=C2C=C1C(=O)O

Introduction

Molecular Information

The compound possesses the molecular formula C₇H₅N₃O₂ with a calculated molecular weight of 163.13 g/mol. Its structure can be represented in various notation systems used in chemical informatics .

Table 1: Molecular Information and Identifiers

ParameterValue
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.13 g/mol
CAS Number1234616-66-0
EC Number870-636-9
MDL NumberMFCD17015978
SMILESC1=CN2C=NN=C2C=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12)
InChIKeyKCHKSYJWFMYPID-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The compound contains several reactive sites:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions

  • The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and coordination sites for metal ions

  • The aromatic system can undergo various electrophilic and nucleophilic substitution reactions depending on the reaction conditions

These reactive features make Triazolo[4,3-A]pyridine-7-carboxylic acid a versatile building block for further chemical modifications .

SupplierPackage SizePurityPrice (USD)Availability
Aladdin Scientific1g97%$338.908-12 weeks lead time
Apollo Scientific (via VWR)1gNot specifiedNot specifiedNot specified

Structural Analogues and Derivatives

Related Compounds

Several structural analogues of Triazolo[4,3-A]pyridine-7-carboxylic acid have been documented in chemical databases and literature:

  • 3-chloro- triazolo[4,3-a]pyridine-7-carboxylic acid (CAS: 1557887-47-4): Features a chloro substituent at the 3-position, potentially altering its electronic properties and biological activities

  • 3-Methyl- triazolo[4,3-a]pyridine-8-carboxylic acid (CAS: 948007-55-4): Contains a methyl group at the 3-position and has the carboxylic acid group repositioned to the 8-position

These structural variations highlight the versatility of the triazolopyridine scaffold and suggest potential for developing compounds with diverse properties and applications.

Applications in Research and Development

Chemical Building Block

The compound's functional groups—particularly the carboxylic acid—make it valuable as a synthetic intermediate for creating more complex molecules. Through various transformations of the carboxylic acid group (such as esterification, amidation, or reduction), researchers can generate libraries of derivatives for structure-activity relationship studies.

Research Gaps and Future Directions

Current Knowledge Limitations

Despite its presence in chemical databases and commercial availability, detailed studies specifically focused on Triazolo[4,3-A]pyridine-7-carboxylic acid appear limited in the accessible scientific literature. Areas requiring further investigation include:

  • Comprehensive physicochemical characterization (solubility profiles, pKa values, thermal stability)

  • Detailed biological activity screening

  • Structure-activity relationships when incorporated into larger molecular frameworks

  • Potential applications beyond pharmaceutical research (e.g., as ligands in coordination chemistry)

Research Opportunities

The compound presents several avenues for future research:

  • Exploration of its potential as a pharmacophore in drug design

  • Investigation of metal-coordination properties for catalysis applications

  • Development of more efficient synthetic routes to enable larger-scale production

  • Comprehensive biological evaluation against various targets and disease models

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